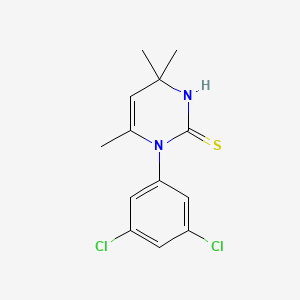
1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-diclorofenil)-4,4,6-trimetil-3,4-dihidropirimidina-2(1H)-tiona es un compuesto orgánico que pertenece a la clase de dihidropirimidinas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3,5-diclorofenil)-4,4,6-trimetil-3,4-dihidropirimidina-2(1H)-tiona típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con 3,5-dicloroanilina y acetilacetona.
Reacción de ciclación: El paso clave involucra una reacción de ciclación donde la 3,5-dicloroanilina reacciona con la acetilacetona en presencia de una base como el etóxido de sodio. Esta reacción se lleva a cabo bajo condiciones de reflujo para formar el anillo de dihidropirimidina.
Tionación: El paso final involucra la introducción del grupo tiona. Esto se logra tratando el compuesto intermedio con un agente sulfurizante como el reactivo de Lawesson o el pentóxido de fósforo.
Métodos de Producción Industrial
Para la producción a escala industrial, el proceso se optimiza para obtener mayores rendimientos y pureza. Esto a menudo implica:
Reactores de flujo continuo: Para mantener condiciones de reacción consistentes y mejorar la eficiencia.
Técnicas de purificación: Tales como recristalización y cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3,5-diclorofenil)-4,4,6-trimetil-3,4-dihidropirimidina-2(1H)-tiona se somete a varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el grupo tiona en un tiol utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos como aminas o alcóxidos.
Reactivos y Condiciones Comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Nucleófilos: Aminas, alcóxidos.
Productos Principales
Sulfoxidos y sulfonas: De reacciones de oxidación.
Tioles: De reacciones de reducción.
Derivados de fenilo sustituidos: De reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
1-(3,5-diclorofenil)-4,4,6-trimetil-3,4-dihidropirimidina-2(1H)-tiona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas debido a su similitud estructural con sustratos naturales.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo por el cual 1-(3,5-diclorofenil)-4,4,6-trimetil-3,4-dihidropirimidina-2(1H)-tiona ejerce sus efectos involucra:
Blancos moleculares: El compuesto interactúa con enzimas y receptores específicos, inhibiendo su actividad.
Vías involucradas: Puede modular vías de señalización relacionadas con la inflamación y la proliferación celular, convirtiéndolo en un candidato para aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos Similares
1-(3,5-diclorofenil)-3,4-dihidropirimidina-2(1H)-tiona: Carece de los grupos trimetil, lo que resulta en diferentes propiedades químicas y reactividad.
4,4,6-Trimetil-3,4-dihidropirimidina-2(1H)-tiona: Carece del grupo diclorofenilo, lo que afecta su actividad biológica y aplicaciones.
Unicidad
1-(3,5-diclorofenil)-4,4,6-trimetil-3,4-dihidropirimidina-2(1H)-tiona es única debido a la combinación del grupo diclorofenilo y el anillo de dihidropirimidina sustituido con trimetil.
Propiedades
Fórmula molecular |
C13H14Cl2N2S |
|---|---|
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
3-(3,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H14Cl2N2S/c1-8-7-13(2,3)16-12(18)17(8)11-5-9(14)4-10(15)6-11/h4-7H,1-3H3,(H,16,18) |
Clave InChI |
ANVUIGXJNQCVSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC(=S)N1C2=CC(=CC(=C2)Cl)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-methyl-4-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652315.png)

![4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652321.png)
![3-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl dimethylcarbamate](/img/structure/B11652327.png)
![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11652329.png)
![(E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652332.png)
![8-methoxy-4,4-dimethyl-5-[(4-methylpiperidin-1-yl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11652350.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11652352.png)
![Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652355.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11652358.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B11652369.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)

